Wushanicaritin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

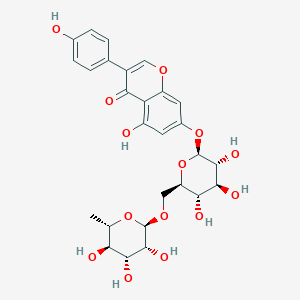

Wushanicaritin is a natural polyphenol compound . It exhibits significant antioxidant activity, antitumor effects, and anti-inflammatory properties . It is known to exert many biological activities .

Synthesis Analysis

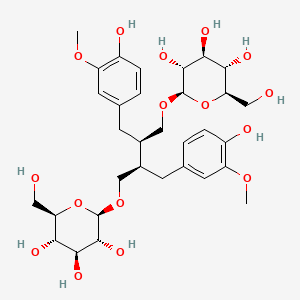

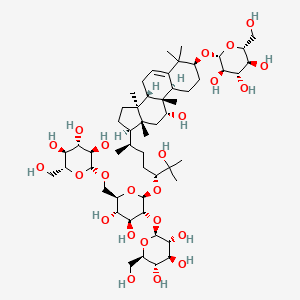

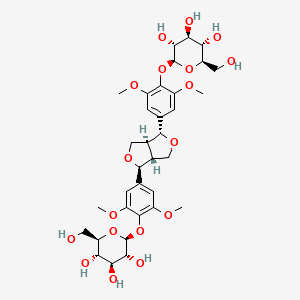

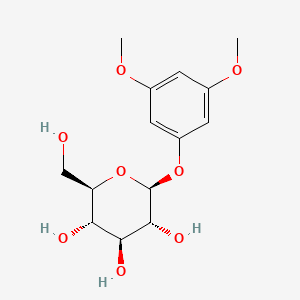

Wushanicaritin is one of the leading prenylated flavonol products. It can be synthesized from Icariin, a prenylated flavonol glycoside with low cost . A combination of cellulase and trifluoacetic acid hydrolysis could effectively remove rhamnose and glucose from icariin .Molecular Structure Analysis

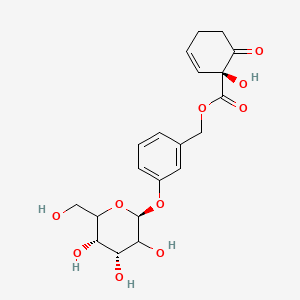

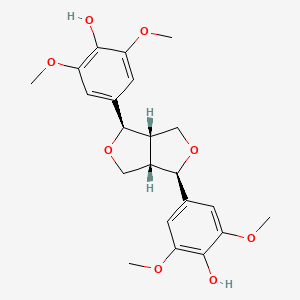

The molecular formula of Wushanicaritin is C21H22O7 . Its structure was elucidated as 8-γ-hydroxy-γ,γ-dimethylpropyl-3,5,7-trihydroxy-4’-methoxyflavone based on NMR and ESI-MS spectroscopic analysis .Chemical Reactions Analysis

Wushanicaritin undergoes glucuronidation by pooled human liver microsomes (HLM), human intestine microsomes, and individual uridine diphosphate-glucuronosyltransferase (UGT) enzymes . UGT1A1, 1A3, 1A7, 1A8, 1A9, and 2B7 were identified as the main UGT contributors responsible for Wushanicaritin glucuronidation .Physical And Chemical Properties Analysis

Wushanicaritin has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . Its exact mass is 386.13655304 g/mol . It is a solid substance with a light yellow to yellow color .Scientific Research Applications

Summary of the Application

Wushanicaritin has been studied for its neuroprotective effects. It’s been found to have superior intercellular antioxidant activity compared to icaritin, another compound found in Epimedium .

Methods of Application or Experimental Procedures

The neuroprotective effect of Wushanicaritin was assessed by inducing damage in PC-12 cells through glutamate exposure . The activities of intercellular antioxidant enzymes, including SOD, CAT, and GSH-Px, were investigated .

Results or Outcomes

Wushanicaritin showed a better neuroprotective effect than quercetin, a promising neuroprotection agent, with an EC50 value of 3.87 μM . It significantly reversed lactate dehydrogenase release, reactive oxygen species generation, cell apoptosis, and mRNA expression related to cell apoptosis and oxidative defense, in glutamate-induced PC-12 cells .

2. Glucuronidation

Summary of the Application

Wushanicaritin has been characterized for its glucuronidation by pooled human liver microsomes (HLM), human intestine microsomes, and individual uridine diphosphate-glucuronosyltransferase (UGT) enzyme .

Methods of Application or Experimental Procedures

Glucuronidation rates were determined by incubating Wushanicaritin with uridine diphosphoglucuronic acid-supplemented microsomes . Reaction phenotyping, the relative activity factor (RAF), and activity correlation analysis were performed to identify the main UGT isoforms .

Results or Outcomes

Wushanicaritin glucuronidation in HLM was efficient with a high intrinsic clearance (CLint) value of 1.25 and 0.69 mL/min/mg for G1 and G2, respectively . UGT1A1 and 1A7 showed the highest activities with the intrinsic clearance (CLint) values of 1.16 and 0.38 mL/min/mg for G1 and G2, respectively .

Safety And Hazards

properties

CAS RN |

521-45-9 |

|---|---|

Product Name |

Wushanicaritin |

Molecular Formula |

C21H22O7 |

Molecular Weight |

386.40 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.